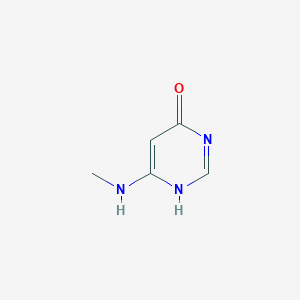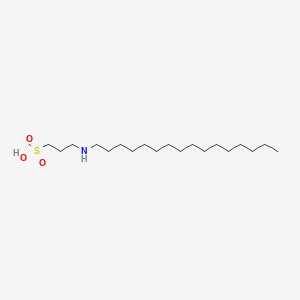
3-(Hexadecylamino)-1-propanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hexadecylamino)-1-propanesulfonic acid, also known as HEPES, is a zwitterionic buffer commonly used in biological and biochemical research. It is a highly effective buffer due to its ability to maintain a stable pH environment, even in the presence of changes in temperature and ionic strength. HEPES is widely used in various biological and biochemical applications, such as cell culture, protein purification, and enzymatic assays.
Mécanisme D'action
3-(Hexadecylamino)-1-propanesulfonic acid is a zwitterionic buffer, meaning that it contains both a positive and negative charge. This allows it to effectively buffer a solution by accepting or donating protons as needed to maintain a stable pH environment. 3-(Hexadecylamino)-1-propanesulfonic acid is also able to resist changes in pH due to changes in temperature and ionic strength, making it a highly effective buffer.
Effets Biochimiques Et Physiologiques
3-(Hexadecylamino)-1-propanesulfonic acid has no known biochemical or physiological effects on cells or organisms. It is a non-toxic and non-ionic buffer, making it ideal for use in biological and biochemical research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Hexadecylamino)-1-propanesulfonic acid as a buffer in lab experiments include its ability to maintain a stable pH environment, even in the presence of changes in temperature and ionic strength. It is also non-toxic and non-ionic, making it ideal for use in biological and biochemical research. The limitations of using 3-(Hexadecylamino)-1-propanesulfonic acid include its relatively high cost compared to other buffers and its limited solubility in aqueous solutions at low pH.
Orientations Futures
Future research on 3-(Hexadecylamino)-1-propanesulfonic acid could focus on developing more cost-effective synthesis methods for the production of 3-(Hexadecylamino)-1-propanesulfonic acid. Additionally, research could be conducted on the use of 3-(Hexadecylamino)-1-propanesulfonic acid in new applications, such as drug delivery systems or medical diagnostics. Finally, further investigation into the mechanism of action of 3-(Hexadecylamino)-1-propanesulfonic acid could lead to a better understanding of how buffers function in biological and biochemical systems.
Méthodes De Synthèse
3-(Hexadecylamino)-1-propanesulfonic acid can be synthesized through the reaction of 3-chloro-1-propanesulfonic acid with hexadecylamine in the presence of a base such as sodium hydroxide. The reaction yields 3-(hexadecylamino)-1-propanesulfonic acid, which can be purified through crystallization or chromatography.
Applications De Recherche Scientifique
3-(Hexadecylamino)-1-propanesulfonic acid is widely used as a buffer in various biological and biochemical applications. It is commonly used in cell culture media to maintain a stable pH environment, which is essential for cell growth and survival. 3-(Hexadecylamino)-1-propanesulfonic acid is also used in protein purification to prevent denaturation of proteins by maintaining a stable pH environment. Additionally, 3-(Hexadecylamino)-1-propanesulfonic acid is used in enzymatic assays to ensure that the enzymatic reaction occurs at the optimal pH.
Propriétés
Numéro CAS |
1120-05-4 |
|---|---|
Nom du produit |
3-(Hexadecylamino)-1-propanesulfonic acid |
Formule moléculaire |
C19H41NO3S |
Poids moléculaire |
363.6 g/mol |
Nom IUPAC |
3-(hexadecylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C19H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-24(21,22)23/h20H,2-19H2,1H3,(H,21,22,23) |
Clé InChI |
FBONKMDYOCCKKV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCNCCCS(=O)(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCNCCCS(=O)(=O)O |
Autres numéros CAS |
1120-05-4 |
Synonymes |
3-(Hexadecylamino)-1-propanesulfonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



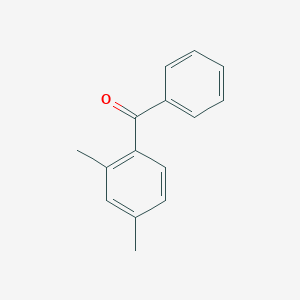
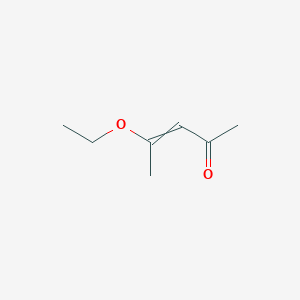
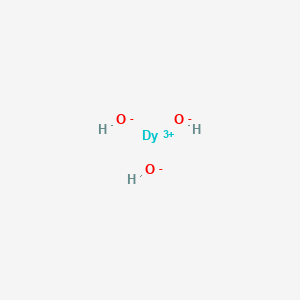
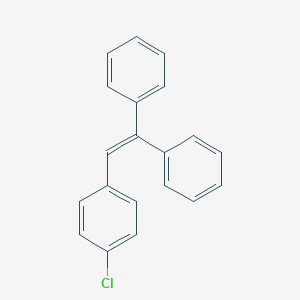
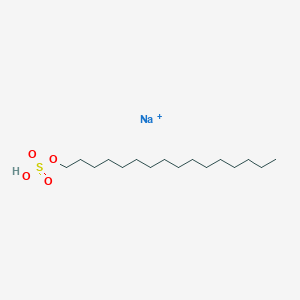
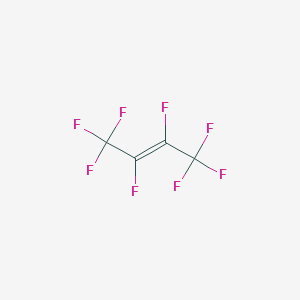
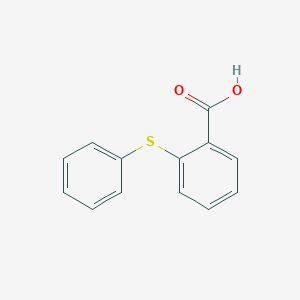
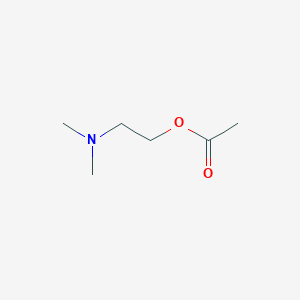
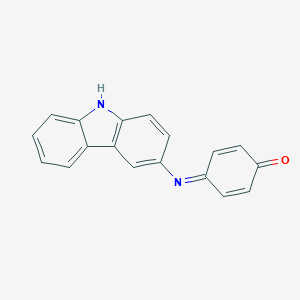

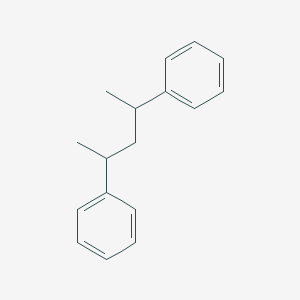
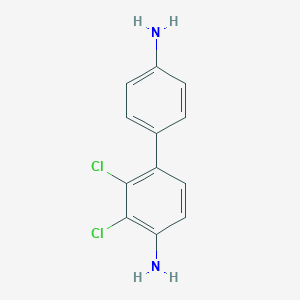
![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)
